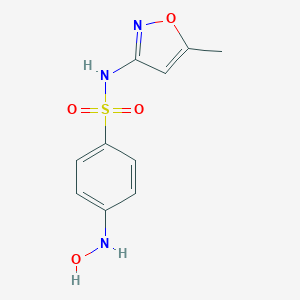

Sulfamethoxazole hydroxylamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(hydroxyamino)-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O4S/c1-7-6-10(12-17-7)13-18(15,16)9-4-2-8(11-14)3-5-9/h2-6,11,14H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJAMPGKHIZXVFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00150731 | |

| Record name | Sulfamethoxazole hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00150731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114438-33-4 | |

| Record name | Sulfamethoxazole hydroxylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114438-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfamethoxazole hydroxylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114438334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfamethoxazole hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00150731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 114438-33-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFAMETHOXAZOLE HYDROXYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4YF7G89MZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Formation of Sulfamethoxazole Hydroxylamine in Humans

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Sulfamethoxazole (SMX), a widely prescribed sulfonamide antibiotic, is associated with idiosyncratic adverse drug reactions (IADRs), the pathogenesis of which is strongly linked to its metabolic bioactivation. The formation of the reactive metabolite, sulfamethoxazole hydroxylamine (SMX-HA), is a critical initiating step in the toxicity cascade. This guide provides a detailed technical overview of the enzymatic processes governing SMX-HA formation in humans, methodologies for its experimental investigation, and quantitative data to support risk assessment in drug development.

Introduction: The Clinical Significance of SMX-HA

Sulfamethoxazole, often co-administered with trimethoprim, is effective against a broad spectrum of bacterial infections. However, its clinical use is tempered by the risk of IADRs, which can manifest as mild skin rashes or progress to life-threatening conditions like Stevens-Johnson syndrome. The prevailing hypothesis posits that these reactions are not caused by the parent drug but by its reactive metabolite, SMX-HA. This hydroxylamine is chemically unstable and can covalently bind to cellular proteins, forming hapten-protein adducts. These modified proteins can be recognized as foreign by the immune system, triggering a cascade of events leading to the observed clinical toxicities. Therefore, understanding the factors that control the rate and extent of SMX-HA formation is paramount for predicting patient susceptibility and for the broader safety assessment of drug candidates containing an arylamine moiety.

The Core Metabolic Pathway: Bioactivation of Sulfamethoxazole

The primary route of SMX-HA formation in humans is the N-hydroxylation of the aromatic amine (N4) of the parent sulfamethoxazole molecule. This bioactivation is an oxidative process predominantly catalyzed by specific enzymes within the Cytochrome P450 (CYP) superfamily.

The Principal Enzyme: Cytochrome P450 2C9 (CYP2C9)

Extensive research utilizing human liver microsomes (HLMs) and recombinant human CYP enzymes has unequivocally identified CYP2C9 as the major catalyst for sulfamethoxazole N-hydroxylation.[1][2] This NADPH-dependent reaction occurs primarily in the liver.[3][4] The contribution of CYP2C9 to this specific metabolic pathway is estimated to be over 80%.[2] Other isoforms, such as CYP2C8, may contribute to a much lesser extent.[2]

The metabolic pathway can be visualized as follows:

Caption: Bioactivation and detoxification pathways of sulfamethoxazole.

Influence of Genetic Polymorphisms

The gene encoding CYP2C9 is highly polymorphic. Allelic variants such as CYP2C92 and CYP2C93 result in enzymes with reduced catalytic activity.[1] This can lead to a significant decrease in the intrinsic clearance of SMX to its hydroxylamine.[1] While this might seem protective, reduced clearance of the parent drug can prolong its half-life, potentially allowing other, less efficient pathways to contribute to bioactivation over time.

Furthermore, a competing detoxification pathway for SMX is N-acetylation, catalyzed by N-acetyltransferase 2 (NAT2).[5][6] Individuals with "slow acetylator" phenotypes, due to polymorphisms in the NAT2 gene, may have a reduced capacity to detoxify SMX, thereby increasing the proportion of the drug that is shunted into the oxidative CYP2C9 pathway.[6] This interplay between bioactivation and detoxification pathways is a critical determinant of an individual's risk for SMX-induced IADRs.

Quantitative Data on SMX-HA Formation

The following tables provide a summary of the key quantitative parameters governing the formation of SMX-HA, derived from in vitro studies.

Table 1: Michaelis-Menten Kinetic Parameters for SMX N-hydroxylation

| System | CYP2C9 Allele | Km (μM) | Vmax or Relative Activity | Reference(s) |

| Recombinant CYP2C9 | Wild-type (1) | ~80-150 | Baseline | [1] |

| Recombinant CYP2C9 | Cys144 (2) | Higher than wild-type | ~3-fold decrease in intrinsic clearance | [1] |

| Recombinant CYP2C9 | Leu359 (*3) | Higher than wild-type | ~20-fold decrease in intrinsic clearance | [1] |

| Human Liver Microsomes | N/A | ~544 (IC50 for CYP2C9 inhibition) | N/A | [7] |

Note: Km represents the substrate concentration at which the reaction rate is half of Vmax. A higher Km indicates lower enzyme affinity. Intrinsic clearance is calculated as Vmax/Km.

Table 2: In Vivo Metabolite Excretion

| Population | Metabolite | Urinary Excretion (% of Dose) | Reference(s) |

| Healthy Volunteers | This compound | 2.4 - 3.1% | [3][8] |

| Healthy Volunteers | N-acetyl-sulfamethoxazole | ~46.2% | [8] |

| Healthy Volunteers | Unchanged Sulfamethoxazole | ~16.5% | [8] |

Experimental Protocols

Investigating the formation of reactive metabolites is a cornerstone of modern drug safety assessment.[9][10][11] The following are detailed protocols for the primary in vitro assays used to characterize SMX-HA formation.

Protocol: SMX-HA Formation in Human Liver Microsomes (HLMs)

This assay determines the overall rate of metabolism by the full complement of hepatic CYP enzymes.

Objective: To measure the kinetic parameters (Km and Vmax) of SMX-HA formation in a pooled HLM sample.

Materials:

-

Pooled Human Liver Microsomes (e.g., from at least 10 donors)

-

Sulfamethoxazole (SMX) stock solution

-

Potassium Phosphate Buffer (100 mM, pH 7.4)

-

NADPH Regenerating System (e.g., solutions of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Ice-cold Acetonitrile containing an appropriate internal standard (e.g., deuterated SMX-HA)

-

96-well incubation plates and sealing mats

-

LC-MS/MS system

Procedure:

-

Preparation: Thaw HLMs on ice. Prepare a series of SMX dilutions in phosphate buffer to cover a concentration range of approximately 0.1 to 10 times the expected Km.

-

Reaction Mixture Assembly: In a 96-well plate, add phosphate buffer, the HLM suspension (final protein concentration typically 0.2-0.5 mg/mL), and the SMX solution for each concentration point.

-

Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to bring the mixture to temperature.

-

Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

-

Incubation: Incubate the plate at 37°C with gentle shaking for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Reaction Termination: Stop the reaction by adding a 2-3 fold volume of ice-cold acetonitrile (with internal standard). This precipitates the microsomal proteins.

-

Sample Processing: Seal the plate, vortex, and centrifuge at high speed (e.g., 3000 x g for 10 minutes) to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the amount of SMX-HA formed.

-

Data Analysis: Plot the reaction velocity (pmol/min/mg protein) against the SMX concentration. Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Km and Vmax.

Protocol: Reaction Phenotyping with Recombinant CYP Enzymes

This assay identifies which specific CYP isoforms are responsible for the metabolism.

Objective: To determine the relative contribution of individual CYP enzymes (specifically CYP2C9 and CYP2C8) to SMX-HA formation.

Materials:

-

Recombinant human CYP enzymes (e.g., Baculosomes® or Supersomes® containing human CYP2C9, CYP2C8, and a negative control)

-

All other materials as listed in Protocol 4.1.

Procedure:

-

Assay Setup: The procedure is analogous to the HLM assay. However, instead of HLMs, individual recombinant CYP enzymes are used at a specific concentration (e.g., 10-20 pmol/mL).

-

Incubation: Incubate SMX (typically at two concentrations: one near the Km and one well above) with each individual recombinant CYP isoform.

-

Analysis: Quantify the formation of SMX-HA for each isoform.

-

Data Interpretation: The rate of metabolite formation by each isoform directly indicates its catalytic competence for that reaction. A high rate of formation with recombinant CYP2C9 and a low or negligible rate with other isoforms would confirm CYP2C9 as the primary enzyme responsible.

Caption: Standard experimental workflow for in vitro SMX-HA formation assays.

Conclusion and Implications for Drug Development

The bioactivation of sulfamethoxazole to its hydroxylamine metabolite is a well-defined process, primarily driven by CYP2C9. The potential for IADRs is influenced by the delicate balance between this activation pathway and the detoxification pathway governed by NAT2. Genetic polymorphisms in both CYP2C9 and NAT2 are significant determinants of an individual's metabolic profile and, consequently, their susceptibility to SMX toxicity. For drug development professionals, the arylamine structural motif present in sulfamethoxazole should be considered a structural alert. Early-stage in vitro assessment using the protocols described herein is crucial for any new chemical entity containing such a moiety. A thorough characterization of the enzymes involved in its bioactivation and the quantification of reactive metabolite formation are essential steps in a modern, mechanism-based approach to drug safety and risk assessment.

References

- 1. The effect of genetic polymorphisms in CYP2C9 on sulphamethoxazole N-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N4-hydroxylation of sulfamethoxazole by cytochrome P450 of the cytochrome P4502C subfamily and reduction of this compound in human and rat hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sulfamethoxazole is metabolized to the hydroxylamine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sulfamethoxazole is metabolized to the hydroxylamine in humans. | Sigma-Aldrich [merckmillipore.com]

- 5. ClinPGx [clinpgx.org]

- 6. Sulfamethoxazole-trimethoprim-induced liver injury and genetic polymorphisms of NAT2 and CYP2C9 in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Trimethoprim and sulfamethoxazole are selective inhibitors of CYP2C8 and CYP2C9, respectively - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Formation and elimination of sulphamethoxazole hydroxylamine after oral administration of sulphamethoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bioivt.com [bioivt.com]

- 10. labcorp.com [labcorp.com]

- 11. scispace.com [scispace.com]

An In-depth Technical Guide to the Mechanism of Sulfamethoxazole Hydroxylamine Toxicity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sulfamethoxazole (SMX), a widely used sulfonamide antibiotic, is associated with a significant incidence of adverse drug reactions (ADRs), primarily manifesting as hypersensitivity reactions. The toxicity of SMX is not directly caused by the parent drug but rather by its reactive metabolite, sulfamethoxazole hydroxylamine (SMX-HA). This technical guide provides a comprehensive overview of the core mechanisms underlying SMX-HA toxicity, focusing on its formation, cellular targets, and the subsequent molecular and cellular events that lead to adverse clinical manifestations. This document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating sulfonamide toxicity and developing safer alternative therapies.

Introduction: The Problem of Sulfamethoxazole Hypersensitivity

Sulfonamide antimicrobials are a critical component of the therapeutic arsenal against bacterial infections. However, their clinical utility is often limited by a high incidence of hypersensitivity reactions, ranging from mild skin rashes to severe and life-threatening conditions such as Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN). It is now well-established that these reactions are not mediated by the parent drug but by its reactive metabolites, with SMX-HA being the primary culprit. Understanding the intricate mechanisms of SMX-HA toxicity is paramount for predicting patient susceptibility, developing diagnostic markers, and designing safer drugs.

Metabolic Bioactivation of Sulfamethoxazole to its Hydroxylamine Metabolite

The journey towards SMX-induced toxicity begins with its metabolic conversion to the reactive hydroxylamine metabolite.

2.1. The Role of Cytochrome P450 Enzymes

The primary enzyme responsible for the N-hydroxylation of sulfamethoxazole is Cytochrome P450 2C9 (CYP2C9), predominantly found in the liver.[1][2] This metabolic step transforms the relatively inert parent drug into the chemically reactive and toxic SMX-HA.[1] In vivo studies in humans have confirmed that SMX-HA is a veritable metabolite, with approximately 3.1% +/- 0.7% of an administered dose of sulfamethoxazole being excreted in the urine as its hydroxylamine form.[1]

2.2. Detoxification Pathways: The Role of Glutathione

Under normal physiological conditions, SMX-HA can be detoxified through conjugation with glutathione (GSH), a critical intracellular antioxidant. This process can be enzymatic or non-enzymatic. However, in individuals with depleted GSH stores or in cases of high SMX-HA production, the detoxification capacity can be overwhelmed, leading to the accumulation of the toxic metabolite and subsequent cellular damage.

Core Mechanisms of this compound Toxicity

The toxicity of SMX-HA is multifactorial, involving direct cellular damage through oxidative stress and the formation of protein adducts, which can trigger an immune response.

3.1. Induction of Oxidative Stress

SMX-HA is a potent inducer of oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these harmful molecules.

-

Direct ROS Generation: SMX-HA can directly generate ROS, including superoxide anions and hydrogen peroxide, leading to damage of cellular macromolecules such as lipids, proteins, and DNA.

-

Depletion of Antioxidant Defenses: SMX-HA can deplete intracellular stores of glutathione (GSH), a key antioxidant, further exacerbating the state of oxidative stress.[3]

3.2. Formation of Protein Adducts and Haptenation

The electrophilic nature of SMX-HA allows it to covalently bind to cellular proteins, forming protein adducts.[3] This process, known as haptenation, transforms self-proteins into novel antigens that can be recognized by the immune system.

-

Hapten-Carrier Complex Formation: The SMX-HA-protein adducts act as haptens, which are small molecules that can elicit an immune response only when attached to a larger carrier molecule, in this case, a self-protein.

-

Immune System Activation: The presentation of these neoantigens by antigen-presenting cells (APCs) to T-lymphocytes can trigger a cascade of immune responses, leading to the clinical manifestations of hypersensitivity.

3.3. Direct Cytotoxicity to Immune Cells

SMX-HA exhibits direct cytotoxic effects, particularly on lymphocytes, which play a central role in the immune-mediated ADRs.

-

Dose-Dependent Toxicity: Studies have demonstrated a clear dose-dependent cytotoxic effect of SMX-HA on peripheral blood mononuclear cells (PBMCs).[4][5]

-

Selective Toxicity towards CD8+ T-cells: Notably, SMX-HA displays selective toxicity towards CD8+ T-lymphocytes, inducing apoptosis in these cells at concentrations that have minimal effect on CD4+ T-cells.[6] This selective depletion of CD8+ T-cells may contribute to the immune dysregulation observed in SMX hypersensitivity.

Data Presentation: Quantitative Analysis of SMX-HA Toxicity

The following tables summarize key quantitative data from in vitro studies on the toxicity of this compound.

Table 1: Dose-Dependent Cytotoxicity of this compound on Lymphocytes

| Concentration of SMX-HA (µM) | Cell Type | Assay | % Cell Death / Inhibition | Reference |

| 400 | Human Lymphocytes | Trypan Blue Exclusion | 62% | [4] |

| 100 | Human CD8+ T-cells | Not Specified | 67 +/- 7% | [6] |

| 100 | Human CD4+ T-cells | Not Specified | 8 +/- 4% | [6] |

| 100 | Human PBMCs | Annexin V Staining | 14.1 +/- 0.7% (Annexin-positive) | [6] |

| 400 | Human PBMCs | Annexin V Staining | 25.6 +/- 4.2% (Annexin-positive) | [6] |

Table 2: Pharmacokinetic Parameters of Sulfamethoxazole and its Hydroxylamine Metabolite in Humans

| Parameter | Value | Reference |

| Urinary Excretion of SMX-HA (% of dose) | 2.4 +/- 0.8% | [2] |

| Mean Residence Time of SMX-HA (hours) | 5.5 +/- 1.5 h | [2] |

| Renal Clearance of SMX-HA (L/h) | 4.39 +/- 0.91 L/h | [2] |

Experimental Protocols: Key Methodologies for Studying SMX-HA Toxicity

This section provides detailed protocols for essential in vitro assays used to investigate the mechanisms of SMX-HA toxicity.

5.1. Synthesis of this compound

The in vitro study of SMX-HA requires its chemical synthesis, as it is not commercially available in a stable form.

-

Starting Materials: 4-nitrobenzenesulfonyl chloride and 3-amino-5-methylisoxazole.

-

Procedure:

-

React 4-nitrobenzenesulfonyl chloride with 3-amino-5-methylisoxazole to form the nitro derivative of sulfamethoxazole.

-

Reduce the nitro derivative to the corresponding hydroxylamine using hydrogen gas in the presence of a poisoned platinum catalyst.[4]

-

Purify the synthesized SMX-HA using appropriate chromatographic techniques.

-

5.2. Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Seed cells (e.g., PBMCs) in a 96-well plate and allow them to adhere or stabilize.

-

Treat the cells with varying concentrations of SMX-HA for a specified duration (e.g., 3 hours).[5]

-

After treatment, wash the cells to remove the compound.

-

Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[7][8]

-

5.3. Measurement of Reactive Oxygen Species: DCFH-DA Assay

The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method for detecting intracellular ROS.

-

Principle: DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Protocol:

-

Prepare a working solution of DCFH-DA in a suitable buffer (e.g., serum-free media or PBS).

-

Load the cells with the DCFH-DA working solution and incubate for 30-60 minutes at 37°C in the dark.

-

Wash the cells to remove excess DCFH-DA.

-

Treat the cells with SMX-HA.

-

Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[9][10][11][12]

-

5.4. Detection of Protein Adducts: Western Blotting

Western blotting can be used to detect the formation of SMX-HA-protein adducts using specific antibodies.

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with an antibody that specifically recognizes the sulfamethoxazole moiety of the adduct.

-

Protocol:

-

Treat cells with SMX-HA.

-

Lyse the cells to extract total protein.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody raised against sulfamethoxazole.

-

Wash the membrane and incubate with a labeled secondary antibody that binds to the primary antibody.

-

Detect the signal using a suitable detection method (e.g., chemiluminescence or fluorescence).[13][14][15][16]

-

Visualization of Key Pathways and Processes

The following diagrams, generated using the DOT language for Graphviz, illustrate the core mechanisms of SMX-HA toxicity and a typical experimental workflow.

6.1. Signaling Pathway of SMX-HA Induced Toxicity

Caption: Signaling Pathway of SMX-HA Toxicity.

6.2. Experimental Workflow for Investigating SMX-HA Toxicity

Caption: Experimental Workflow for SMX-HA Toxicity.

Conclusion and Future Directions

The toxicity of sulfamethoxazole is unequivocally linked to its bioactivation to the reactive hydroxylamine metabolite, SMX-HA. The mechanisms of SMX-HA toxicity are complex, involving a combination of direct cytotoxicity through the induction of oxidative stress and apoptosis, and immune-mediated responses triggered by the formation of protein adducts. A thorough understanding of these mechanisms is crucial for the development of safer sulfonamide antibiotics and for the personalized management of patients at risk of developing hypersensitivity reactions.

Future research should focus on:

-

Identifying specific protein targets of SMX-HA: Elucidating the full spectrum of proteins that are modified by SMX-HA will provide deeper insights into the downstream cellular consequences.

-

Developing robust biomarkers of susceptibility: Identifying genetic or metabolic markers that can predict which individuals are at a higher risk of developing SMX-HA-mediated toxicity is a critical unmet need.

-

Designing novel sulfonamides with reduced bioactivation potential: Structure-activity relationship studies aimed at modifying the sulfamethoxazole molecule to prevent its conversion to the hydroxylamine metabolite could lead to the development of safer and equally effective drugs.

By continuing to unravel the intricate details of SMX-HA toxicity, the scientific community can work towards mitigating the risks associated with this important class of antibiotics and improving patient safety.

References

- 1. Sulfamethoxazole is metabolized to the hydroxylamine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Formation and elimination of sulphamethoxazole hydroxylamine after oral administration of sulphamethoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BIOACTIVATION, PROTEIN HAPTENATION, AND TOXICITY OF SULFAMETHOXAZOLE AND DAPSONE IN NORMAL HUMAN DERMAL FIBROBLASTS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and in vitro toxicity of hydroxylamine metabolites of sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of the in vitro cytotoxicity of hydroxylamine metabolites of sulfamethoxazole and dapsone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytotoxicity of sulfonamide reactive metabolites: apoptosis and selective toxicity of CD8(+) cells by the hydroxylamine of sulfamethoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bioquochem.com [bioquochem.com]

- 12. abcam.co.jp [abcam.co.jp]

- 13. The Principle and Procedure of Western Blot - Creative Proteomics Blog [creative-proteomics.com]

- 14. Western Blot Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. addgene.org [addgene.org]

- 16. products.advansta.com [products.advansta.com]

The Dual Nature of a Metabolite: An In-depth Technical Guide to Sulfamethoxazole Hydroxylamine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sulfamethoxazole (SMX), a widely prescribed sulfonamide antibiotic, is a cornerstone in the treatment of various bacterial infections. However, its clinical utility is hampered by a significant incidence of adverse drug reactions, particularly hypersensitivity reactions. A growing body of evidence implicates the reactive metabolite, sulfamethoxazole hydroxylamine (SMX-HA), as a key mediator of these toxicities. This technical guide provides a comprehensive overview of the formation, reactivity, and toxicological profile of SMX-HA. It delves into the mechanisms of both direct cytotoxicity and immune-mediated hypersensitivity, supported by detailed experimental protocols and quantitative data. This document aims to equip researchers, scientists, and drug development professionals with the critical knowledge required to understand, investigate, and potentially mitigate the risks associated with this reactive metabolite.

Introduction: The Sulfamethoxazole Conundrum

Sulfamethoxazole, often co-administered with trimethoprim, is a bacteriostatic agent that inhibits bacterial folic acid synthesis.[][2] While effective, SMX is associated with a high incidence of adverse drug reactions, ranging from mild skin rashes to severe, life-threatening conditions like Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN).[3][4] These hypersensitivity reactions are not typically mediated by the parent drug but rather by its bioactivation into reactive metabolites.[5][6] The primary culprit in this metabolic activation is this compound (SMX-HA), a product of N-oxidation.[7][8] This guide will explore the multifaceted role of SMX-HA as a reactive metabolite, from its enzymatic formation to its downstream cellular and immunological consequences.

Metabolic Activation: The Genesis of a Reactive Intermediate

The transformation of the relatively inert parent drug, sulfamethoxazole, into its reactive hydroxylamine metabolite is a critical initiating event in the cascade of toxicity.

The Role of Cytochrome P450 2C9

The N-oxidation of sulfamethoxazole to SMX-HA is primarily catalyzed by the cytochrome P450 enzyme, CYP2C9, in the liver.[2][7] This metabolic step is an NADPH-dependent process.[8][9] Genetic polymorphisms in the CYP2C9 gene can influence the rate of SMX-HA formation, potentially altering an individual's susceptibility to SMX-induced hypersensitivity.[10] For instance, allelic variants of CYP2C9 have been shown to decrease the intrinsic clearance of sulfamethoxazole, which could be a protective factor against hypersensitivity reactions.[10]

Further Oxidation to Nitroso-Sulfamethoxazole

Once formed, SMX-HA can be further oxidized to the even more reactive nitroso-sulfamethoxazole (SMX-NO).[3] This subsequent oxidation can occur via autooxidation.[11] SMX-NO is highly electrophilic and readily forms covalent adducts with cellular macromolecules, particularly proteins, a process known as haptenization.[3][6]

Metabolic activation pathway of sulfamethoxazole.

Mechanisms of Toxicity

The toxicity of SMX-HA is twofold, encompassing both direct cellular damage and the initiation of an adaptive immune response.

Direct Cytotoxicity

SMX-HA exhibits direct cytotoxic effects, particularly on immune cells. Studies have shown that SMX-HA can induce apoptosis in peripheral blood mononuclear cells (PBMCs).[12] Notably, CD8+ T-lymphocytes appear to be highly susceptible to the toxic effects of SMX-HA, undergoing enhanced cell death.[12] This selective toxicity towards a specific immune cell subset may contribute to the immunomodulatory effects observed with sulfonamide treatment.

Immune-Mediated Hypersensitivity

The formation of protein adducts by the reactive metabolite SMX-NO is a key step in initiating an immune response. These haptenated proteins are recognized as foreign by the immune system, leading to the activation of T-cells and the production of cytotoxic T-lymphocytes, which can cause tissue damage.[3][13] Additionally, unmetabolized sulfonamides can directly stimulate the immune system by activating T-cell receptors via the major histocompatibility complex (MHC).[3][13]

The proposed mechanisms for immune activation are complex and can involve:

-

Hapten Pathway: SMX-NO covalently binds to proteins, forming neoantigens that are processed by antigen-presenting cells (APCs) and presented to T-cells.[14]

-

Pharmacological Interaction (p-i) Concept: The parent drug or its metabolites may also interact directly and non-covalently with immune receptors, such as the T-cell receptor (TCR) or MHC molecules, leading to immune activation.[5][15]

-

Danger Signaling: The reactive metabolite can cause cellular stress and damage, leading to the release of "danger signals" that activate costimulatory pathways and enhance the immune response.[7][16]

Mechanisms of SMX-HA induced toxicity and hypersensitivity.

Detoxification Pathways

The extent of SMX-HA-mediated toxicity is influenced by the efficiency of cellular detoxification mechanisms. The primary defense against this reactive metabolite involves antioxidants, particularly glutathione (GSH).[11] GSH can prevent the autooxidation of SMX-HA to the more reactive SMX-NO.[11] It can also react with SMX-NO to form a labile conjugate, which can then be further processed.[11] Deficiencies in cellular glutathione levels, as seen in some patient populations, may therefore increase the risk of SMX hypersensitivity. The enzymes cytochrome b5 and cytochrome b5 reductase are also involved in the detoxification of SMX-HA.[17]

Quantitative Data Summary

The following tables summarize key quantitative data related to the metabolism and toxicity of sulfamethoxazole and its hydroxylamine metabolite.

| Parameter | Value | Reference |

| Urinary Excretion of SMX-HA (% of dose) | 2.4 ± 0.8% | [18] |

| 3.1 ± 0.7% | [8][9][19][20] | |

| Renal Clearance of SMX-HA | 4.39 ± 0.91 L/h | [18] |

| Mean Residence Time of SMX-HA | 5.5 ± 1.5 h | [18] |

| Apparent Half-life of SMX and metabolites | ~10 h | [18] |

Table 1: Pharmacokinetic Parameters of this compound in Humans

| Cell Type | Concentration of SMX-HA | % Cell Death | Reference |

| CD8+ cells | 100 µM | 67 ± 7% | [12] |

| CD4+ cells | 100 µM | 8 ± 4% | [12] |

| PBMCs (Annexin-positive) | 100 µM | 14.1 ± 0.7% | [12] |

| 400 µM | 25.6 ± 4.2% | [12] | |

| Lymphocytes | 400 µM | 62% | [21] |

Table 2: In Vitro Cytotoxicity of this compound

| Enzyme | Inhibitor | IC50 | Ki | Reference |

| CYP2C9 | Sulfamethoxazole | 456 µM (recombinant) | 271 µM | [22][23] |

| 544 µM (human liver microsomes) | [22][23] |

Table 3: Inhibition of CYP2C9 by Sulfamethoxazole

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

In Vitro Generation and Toxicity Assessment of SMX-HA

This protocol outlines the synthesis of SMX-HA and its subsequent use in lymphocyte toxicity assays.

Objective: To synthesize SMX-HA and evaluate its dose-dependent cytotoxicity on human lymphocytes.

Materials:

-

4-nitrobenzenesulfonyl chloride

-

3-amino-5-methylisoxazole

-

Hydrogen gas

-

Poisoned platinum catalyst

-

Peripheral blood mononuclear cells (PBMCs) from healthy volunteers

-

RPMI-1640 culture medium

-

Fetal bovine serum (FBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Trypan blue dye

-

Propidium iodide (PI)

-

Glutathione (GSH)

-

N-acetylcysteine (NAC)

Protocol:

-

Synthesis of SMX-HA:

-

React 4-nitrobenzenesulfonyl chloride with 3-amino-5-methylisoxazole to form the nitro derivative of sulfamethoxazole.

-

Reduce the nitro derivative to the corresponding hydroxylamine using hydrogen gas in the presence of a poisoned platinum catalyst.[21]

-

Purify the synthesized SMX-HA.

-

-

Lymphocyte Isolation:

-

Isolate PBMCs from heparinized venous blood of healthy volunteers using Ficoll-Paque density gradient centrifugation.

-

Wash the cells twice with phosphate-buffered saline (PBS) and resuspend in RPMI-1640 medium supplemented with 10% FBS.

-

-

Cytotoxicity Assay:

-

Plate the lymphocytes at a density of 1 x 10^6 cells/mL in a 96-well plate.

-

Treat the cells with varying concentrations of SMX-HA (e.g., 0-500 µM) for 24-48 hours. Include a vehicle control.

-

For detoxification studies, co-incubate cells with SMX-HA and varying concentrations of GSH or NAC.[21]

-

Assess cell viability using one or more of the following methods:

-

MTT Assay: Add MTT solution to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

-

Trypan Blue Exclusion: Mix a small aliquot of the cell suspension with trypan blue dye and count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.

-

Propidium Iodide Staining: Stain the cells with PI and analyze by flow cytometry to quantify the percentage of dead cells.

-

-

Workflow for in vitro SMX-HA toxicity testing.

Quantification of SMX and its Metabolites in Biological Samples

This protocol describes a general method for the analysis of SMX and its metabolites, including SMX-HA, in plasma or urine using High-Performance Liquid Chromatography (HPLC).

Objective: To quantify the levels of SMX, N4-acetyl-SMX, and SMX-HA in biological matrices.

Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Phosphoric acid

-

Trichloroacetic acid (TCA)

-

Internal standard (e.g., sulfadimidine)

-

Plasma or urine samples

Protocol:

-

Sample Preparation:

-

To 1 mL of plasma or urine, add a known amount of the internal standard.

-

Precipitate proteins by adding an equal volume of ice-cold ACN or TCA.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of the mobile phase.

-

-

HPLC Analysis:

-

Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted with phosphoric acid) and an organic modifier (e.g., ACN or MeOH). An example is Water:Acetonitrile:Methanol (60:35:5 v/v), pH 2.5 with H₃PO₄.[24]

-

Flow Rate: 1.0 mL/min.[24]

-

Column Temperature: 30°C.[24]

-

Detection: UV detection at a wavelength of 270-280 nm.[24]

-

Injection Volume: 20-50 µL.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of SMX, N4-acetyl-SMX, and SMX-HA of known concentrations.

-

Plot the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

-

Determine the concentration of the analytes in the unknown samples by interpolation from the calibration curve.

-

Conclusion and Future Directions

This compound is a critical reactive metabolite that plays a central role in the idiosyncratic toxicity of its parent drug. Its formation via CYP2C9 and subsequent covalent binding to cellular macromolecules are key initiating events in both direct cytotoxicity and immune-mediated hypersensitivity reactions. A thorough understanding of the factors that influence the formation, detoxification, and immunological recognition of SMX-HA is paramount for the development of safer sulfonamide antibiotics.

Future research should focus on:

-

Developing predictive in vitro models to identify individuals at high risk for SMX hypersensitivity.[25]

-

Elucidating the precise structural requirements for the interaction of SMX and its metabolites with immune receptors.

-

Exploring strategies to modulate the metabolic activation of SMX or enhance its detoxification to minimize the formation of reactive intermediates.

By continuing to unravel the complex biology of SMX-HA, the scientific community can work towards mitigating the adverse effects of this important class of antibiotics and improving patient safety.

References

- 2. Sulfamethoxazole - Wikipedia [en.wikipedia.org]

- 3. dovepress.com [dovepress.com]

- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 5. dynamed.com [dynamed.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Sulfamethoxazole is metabolized to the hydroxylamine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. merckmillipore.com [merckmillipore.com]

- 10. The effect of genetic polymorphisms in CYP2C9 on sulphamethoxazole N-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Reactions of the nitroso and hydroxylamine metabolites of sulfamethoxazole with reduced glutathione. Implications for idiosyncratic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cytotoxicity of sulfonamide reactive metabolites: apoptosis and selective toxicity of CD8(+) cells by the hydroxylamine of sulfamethoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Stimulation of human T cells with sulfonamides and sulfonamide metabolites [pubmed.ncbi.nlm.nih.gov]

- 15. Activating interactions of sulfanilamides with T cell receptors* - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effect of arylhydroxylamine metabolites of sulfamethoxazole and dapsone on stress signal expression in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Evaluation of sulfonamide detoxification pathways in haematologic malignancy patients prior to intermittent trimethoprim-sulfamethoxazole prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Formation and elimination of sulphamethoxazole hydroxylamine after oral administration of sulphamethoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Sulfamethoxazole is metabolized to the hydroxylamine in humans. | Sigma-Aldrich [b2b.sigmaaldrich.com]

- 20. Sulfamethoxazole is metabolized to the hydroxylamine in humans. | Sigma-Aldrich [sigmaaldrich.com]

- 21. Synthesis and in vitro toxicity of hydroxylamine metabolites of sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Trimethoprim and sulfamethoxazole are selective inhibitors of CYP2C8 and CYP2C9, respectively - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. [PDF] TRIMETHOPRIM AND SULFAMETHOXAZOLE ARE SELECTIVE INHIBITORS OF CYP 2 C 8 AND CYP 2 C 9 , RESPECTIVELY | Semantic Scholar [semanticscholar.org]

- 24. benchchem.com [benchchem.com]

- 25. In vitro Models to Evaluate Drug-Induced Hypersensitivity: Potential Test Based on Activation of Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Metabolism of Sulfamethoxazole to its Hydroxylamine Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vivo metabolism of the widely used sulfonamide antibiotic, sulfamethoxazole, to its reactive hydroxylamine metabolite, sulfamethoxazole hydroxylamine. The formation of this metabolite is of significant interest due to its implication in idiosyncratic adverse drug reactions. This document details the enzymatic pathways responsible for this biotransformation, with a focus on the role of Cytochrome P450 2C9 (CYP2C9). Quantitative data on the extent of this metabolic pathway, detailed experimental protocols for its investigation, and the influence of genetic polymorphisms are presented. Visual representations of the metabolic pathway and experimental workflows are provided to facilitate understanding.

Introduction

Sulfamethoxazole is an antibiotic commonly used in combination with trimethoprim for the treatment of various bacterial infections. While generally well-tolerated, sulfamethoxazole has been associated with idiosyncratic hypersensitivity reactions, which are thought to be mediated by the formation of reactive metabolites. The N-hydroxylation of sulfamethoxazole to form this compound is a critical initial step in this toxification pathway. This hydroxylamine is a reactive intermediate that can be further oxidized to the even more reactive nitroso-sulfamethoxazole, which can covalently bind to cellular macromolecules, potentially leading to cellular damage and an immune response.

Understanding the in vivo formation of this compound is crucial for predicting and mitigating the risk of these adverse reactions. This guide provides an in-depth summary of the current knowledge on this metabolic pathway, intended to be a valuable resource for researchers and professionals in the field of drug metabolism and toxicology.

Enzymatic Basis of Sulfamethoxazole N-Hydroxylation

The primary enzyme responsible for the N-hydroxylation of sulfamethoxazole in humans is Cytochrome P450 2C9 (CYP2C9).[1][2][3] In vitro studies using human liver microsomes have demonstrated that the formation of this compound is an NADPH-dependent process, consistent with a P450-mediated reaction.[4][5] The reaction is competitively inhibited by known CYP2C9 substrates and inhibitors.

Quantitative Data

The extent of sulfamethoxazole metabolism to its hydroxylamine metabolite has been quantified in several human studies. The following tables summarize key quantitative findings from in vivo and in vitro investigations.

Table 1: In Vivo Pharmacokinetics and Urinary Excretion of Sulfamethoxazole and its Hydroxylamine Metabolite in Healthy Volunteers

| Parameter | Value | Reference |

| Dose of Sulfamethoxazole | 800 mg (single oral dose) | [6] |

| Mean Residence Time (MRT) of this compound | 5.5 ± 1.5 h | [6] |

| Renal Clearance of this compound | 4.39 ± 0.91 L/h | [6] |

| Urinary Excretion of this compound (% of dose in 24h) | 2.4 ± 0.8% | [6] |

| Urinary Excretion of this compound (% of drug excreted in 24h) | 3.1 ± 0.7% | [4][5] |

| Total Urinary Excretion of Sulfamethoxazole and metabolites in 24h (% of ingested dose) | 54% | [4][5] |

Table 2: In Vitro Inhibition of this compound Formation in Human Liver Microsomes

| Inhibitor | Inhibition Constant (Ki) | IC50 | Reference |

| Atovaquone | 15 µM | - | [1] |

| Fluconazole | 3.5 µM | - | [7] |

| Ketoconazole | 6 µM | - | [7] |

| Cimetidine | - | 80 µM (with pre-incubation), 800 µM (without pre-incubation) | [7] |

| Sulfamethoxazole (as an inhibitor of CYP2C9-mediated tolbutamide hydroxylation) | 271 µM | 544 µM | [2] |

Impact of Genetic Polymorphisms

Genetic variations in the CYP2C9 gene can significantly influence the metabolism of sulfamethoxazole. Individuals with certain CYP2C9 alleles, such as CYP2C92 and CYP2C93, exhibit reduced enzyme activity. This can lead to decreased formation of the hydroxylamine metabolite and consequently, altered pharmacokinetics of the parent drug. While this might reduce the risk of toxicity mediated by the hydroxylamine, it can also affect the overall clearance of sulfamethoxazole.

Experimental Protocols

In Vivo Study Protocol for Pharmacokinetic Analysis

This protocol outlines a typical design for an in vivo study to determine the pharmacokinetics of sulfamethoxazole and its hydroxylamine metabolite in human volunteers.

5.1.1. Study Design

-

A single-dose, open-label study in healthy adult volunteers.

-

Subjects should abstain from any medication for at least two weeks prior to the study.

-

A single oral dose of 800 mg sulfamethoxazole is administered.[6]

5.1.2. Sample Collection

-

Blood samples are collected at pre-dose and at regular intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, 36, and 48 hours) post-dose.

5.1.3. Sample Processing

-

Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

-

The total volume of urine is recorded, and an aliquot is stored at -80°C.

5.1.4. Bioanalytical Method: HPLC-UV for this compound in Plasma and Urine

This method is for the quantitative analysis of this compound. A similar approach can be used for the parent drug and other metabolites.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 254 nm.

-

Sample Preparation (Plasma): Protein precipitation is a common method. Add a threefold volume of cold acetonitrile to the plasma sample, vortex, and centrifuge to pellet the precipitated proteins. The supernatant is then evaporated and reconstituted in the mobile phase for injection.

-

Sample Preparation (Urine): Dilution with the mobile phase may be sufficient. Alternatively, solid-phase extraction (SPE) can be used for sample cleanup and concentration.

-

Standard Curve: Prepare a standard curve of this compound in the respective matrix (plasma or urine) to allow for accurate quantification.

In Vitro Protocol for Hydroxylamine Formation using Human Liver Microsomes

This protocol describes an in vitro assay to measure the formation of this compound by human liver microsomes.

5.2.1. Reagents and Materials

-

Pooled human liver microsomes.

-

Sulfamethoxazole.

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Potassium phosphate buffer (pH 7.4).

-

Acetonitrile (for reaction termination).

5.2.2. Incubation Procedure

-

Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein concentration) and sulfamethoxazole (at various concentrations to determine kinetics) in potassium phosphate buffer.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a specified time (e.g., 30 minutes). The incubation time should be within the linear range of metabolite formation.

-

Terminate the reaction by adding an equal volume of cold acetonitrile.

-

Centrifuge the mixture to pellet the precipitated proteins.

-

Analyze the supernatant for the presence of this compound using a validated analytical method such as HPLC-UV or LC-MS/MS.

Visualizations

Metabolic Pathway of Sulfamethoxazole

Caption: Metabolic activation of sulfamethoxazole to its reactive metabolites.

Experimental Workflow for In Vivo and In Vitro Analysis

Caption: Workflow for studying this compound formation.

Conclusion

The N-hydroxylation of sulfamethoxazole, primarily mediated by CYP2C9, is a critical metabolic pathway with significant clinical implications. The formation of this compound is a key initiating step in the development of idiosyncratic hypersensitivity reactions. This technical guide has provided a detailed overview of the quantitative aspects of this metabolic pathway, comprehensive experimental protocols for its investigation, and the influence of genetic factors. The provided visualizations of the metabolic pathway and experimental workflows serve as a practical resource for researchers and drug development professionals. A thorough understanding of this metabolic activation pathway is essential for the development of safer and more effective therapeutic strategies involving sulfamethoxazole and other sulfonamides.

References

- 1. Inhibition by atovaquone of CYP2C9-mediated sulphamethoxazole hydroxylamine formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Trimethoprim and sulfamethoxazole are selective inhibitors of CYP2C8 and CYP2C9, respectively - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Sulfamethoxazole is metabolized to the hydroxylamine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Formation and elimination of sulphamethoxazole hydroxylamine after oral administration of sulphamethoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of this compound formation by fluconazole in human liver microsomes and healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core of Sulfamethoxazole Bioactivation: A Technical Guide to Cytochrome P450-Mediated Hydroxylamine Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfamethoxazole (SMX), a widely used sulfonamide antibiotic, undergoes metabolic activation in the liver to form a reactive metabolite, sulfamethoxazole hydroxylamine (SMX-HA). This bioactivation step is of significant interest in drug development and clinical pharmacology due to its association with idiosyncratic adverse drug reactions, particularly hypersensitivity reactions. The primary enzyme responsible for this N-hydroxylation is Cytochrome P450 2C9 (CYP2C9), a key enzyme in the metabolism of approximately 15% of clinically used drugs.[1][2] Understanding the kinetics, experimental determination, and influencing factors of this metabolic pathway is crucial for predicting potential drug-drug interactions, assessing patient risk, and developing safer pharmaceuticals.

This technical guide provides an in-depth overview of the CYP2C9-mediated formation of SMX-HA. It includes a summary of relevant quantitative data, detailed experimental protocols for in vitro investigation, and visualizations of the metabolic pathway and experimental workflows.

Data Presentation: Quantitative Insights into SMX N-Hydroxylation

While direct Michaelis-Menten constants (Kₘ and Vₘₐₓ) for the N-hydroxylation of sulfamethoxazole by wild-type CYP2C9 are not consistently reported in the literature, the available quantitative data provide valuable insights into the enzyme's interaction with SMX and the impact of genetic variability.

Table 1: Effect of CYP2C9 Genetic Polymorphisms on Sulfamethoxazole N-Hydroxylation

| CYP2C9 Allelic Variant | Amino Acid Change | Effect on Intrinsic Clearance (Clᵢₙₜ) for SMX-HA Formation (Compared to Wild-Type) | Reference |

| CYP2C92 | Arg144 to Cys | 3-fold decrease | [3] |

| CYP2C93 | Ile359 to Leu | 20-fold decrease | [3] |

Table 2: Sulfamethoxazole as a CYP2C9 Inhibitor (using Tolbutamide as a probe substrate)

| System | Parameter | Value (µM) | Reference |

| Human Liver Microsomes | IC₅₀ | 544 | [4] |

| Human Liver Microsomes | Kᵢ | 271 | [4] |

| Recombinant CYP2C9 | IC₅₀ | 456 | [4] |

Table 3: In Vivo Excretion of Sulfamethoxazole Metabolites in Humans

| Metabolite | Percentage of Drug Excreted in Urine (24 hours) | Reference |

| This compound | 3.1% ± 0.7% | [5] |

| N⁴-acetyl-sulfamethoxazole | 46.2% ± 6.6% | [6] |

| Unchanged Sulfamethoxazole | 16.5% ± 5.5% | [6] |

Signaling and Metabolic Pathways

The bioactivation of sulfamethoxazole to its hydroxylamine metabolite is a critical step in its metabolism. This reaction is catalyzed by CYP2C9 in the liver and is implicated in the drug's potential toxicity.

Experimental Protocols

Investigating the formation of SMX-HA in vitro typically involves incubation with human liver microsomes (HLM) or recombinant CYP2C9, followed by quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

In Vitro Incubation with Human Liver Microsomes (HLM)

This protocol is designed to determine the rate of SMX-HA formation in a system that contains a mixture of liver enzymes.

Materials:

-

Sulfamethoxazole (SMX)

-

Pooled Human Liver Microsomes (HLM)

-

Potassium Phosphate Buffer (100 mM, pH 7.4)

-

NADPH regenerating system solution (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (ice-cold, containing an appropriate internal standard)

-

Incubator/shaking water bath (37°C)

Procedure:

-

Preparation: Thaw HLM on ice. Prepare a stock solution of SMX in a suitable solvent (e.g., methanol or DMSO) and dilute it to the desired starting concentrations in potassium phosphate buffer.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the pre-incubation mixture by adding, in order:

-

Potassium Phosphate Buffer (to final volume)

-

HLM (final concentration typically 0.2-1.0 mg/mL protein)

-

SMX solution (at various concentrations to determine kinetics, e.g., 1-500 µM)

-

-

Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath to equilibrate the temperature.

-

Initiation of Reaction: Start the metabolic reaction by adding a pre-warmed NADPH regenerating system solution.

-

Incubation: Incubate the reaction mixture at 37°C with gentle agitation for a predetermined time (e.g., 0, 5, 15, 30, and 60 minutes). The incubation time should be within the linear range of metabolite formation.

-

Termination of Reaction: Stop the reaction at each time point by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard. This step precipitates the microsomal proteins.

-

Sample Processing: Vortex the terminated reaction mixture vigorously for 1 minute. Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[7]

-

Sample Collection: Carefully transfer the clear supernatant to a new tube or an HPLC vial for LC-MS/MS analysis.

Quantification by LC-MS/MS

This protocol provides a framework for the sensitive and specific quantification of the formed SMX-HA.

Instrumentation and Conditions:

-

HPLC System: A system capable of gradient elution.

-

Column: C18 Reverse-Phase Column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Mass Spectrometry Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Proposed):

-

Sulfamethoxazole (Parent): Q1: 254.0 m/z → Q3: 156.0 m/z (quantifier), 108.0 m/z (qualifier).[8][9]

-

This compound (Metabolite): Q1: 270.0 m/z → Q3: 172.0 m/z (proposed, from loss of SO₂NH), 108.0 m/z (proposed, aniline fragment). Note: These transitions are theoretical and must be optimized experimentally by infusing a standard of the metabolite.

-

Internal Standard: A stable isotope-labeled SMX or a structurally similar compound not present in the matrix.

-

Procedure:

-

Calibration Curve: Prepare a series of calibration standards of SMX-HA of known concentrations in the same buffer/acetonitrile mixture as the samples.

-

Injection: Inject a fixed volume (e.g., 5-10 µL) of the sample supernatant and calibration standards onto the LC-MS/MS system.

-

Data Analysis: Integrate the peak areas for the SMX-HA and internal standard MRM transitions. Construct a calibration curve by plotting the peak area ratio (SMX-HA/Internal Standard) against the concentration of the standards.

-

Quantification: Determine the concentration of SMX-HA in the unknown samples by interpolating their peak area ratios against the calibration curve. The rate of formation can then be calculated (e.g., in pmol/min/mg protein).

Experimental and Analytical Workflow

The process of characterizing the CYP2C9-mediated formation of SMX-HA involves several key stages, from initial experimental design to final data analysis. This workflow ensures a systematic and robust investigation.

Conclusion

The N-hydroxylation of sulfamethoxazole by CYP2C9 is a pivotal metabolic pathway with significant clinical and toxicological implications. While a complete kinetic profile remains to be fully elucidated in the public literature, the methodologies and data presented in this guide offer a robust framework for its investigation. Researchers in drug development can leverage these protocols to assess the potential for SMX-related adverse reactions, evaluate the impact of CYP2C9 polymorphisms, and screen for potential drug-drug interactions involving this critical metabolic step. A thorough understanding of this bioactivation process is essential for the continued safe and effective use of sulfamethoxazole and for the development of new chemical entities that are substrates of CYP2C9.

References

- 1. Population Pharmacokinetics of Trimethoprim-Sulfamethoxazole in Infants and Children - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eponline.com [eponline.com]

- 3. The effect of genetic polymorphisms in CYP2C9 on sulphamethoxazole N-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Trimethoprim and sulfamethoxazole are selective inhibitors of CYP2C8 and CYP2C9, respectively - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sulfamethoxazole is metabolized to the hydroxylamine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Formation and elimination of sulphamethoxazole hydroxylamine after oral administration of sulphamethoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Abiotic transformations of sulfamethoxazole by hydroxylamine, nitrite and nitric oxide during wastewater treatment: Kinetics, mechanisms and pH effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

A Technical Guide to Sulfamethoxazole Hydroxylamine and its Role in Oxidative Stress

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfamethoxazole (SMX), a widely utilized sulfonamide antibiotic, is associated with a significant incidence of idiosyncratic adverse drug reactions, particularly hypersensitivity. The bioactivation of SMX to its reactive metabolite, sulfamethoxazole hydroxylamine (SMX-HA), is a critical initiating event in the pathophysiology of these reactions. This technical guide provides an in-depth examination of the formation of SMX-HA, its mechanisms of inducing oxidative stress, and the cellular consequences. We detail the metabolic pathways, present key quantitative data in structured tables, outline relevant experimental protocols, and provide visual diagrams of the core processes to offer a comprehensive resource for professionals in drug development and biomedical research.

Introduction: The Sulfamethoxazole Hypersensitivity Problem

Sulfamethoxazole, often used in combination with trimethoprim, is an effective antimicrobial agent. However, its clinical utility is hampered by immune-mediated hypersensitivity reactions, which occur in 3-4% of the general population.[1][2] A leading hypothesis, known as the "hapten hypothesis," posits that SMX is not inherently immunogenic but is metabolized into chemically reactive intermediates that can covalently bind to cellular macromolecules, forming neoantigens that trigger an immune response. The primary metabolite implicated in this bioactivation pathway is this compound (SMX-HA). The accumulation of SMX-HA and its subsequent oxidation product, nitroso-sulfamethoxazole (SMX-NO), is thought to be a major factor in the cellular damage that precedes the immune response, largely through the induction of oxidative stress.[1][2]

Metabolic Bioactivation of Sulfamethoxazole

The transformation of the parent drug, SMX, into its reactive hydroxylamine metabolite is a crucial first step in its toxicity pathway.

Enzymatic N-Oxidation

SMX is metabolized in the liver primarily by Cytochrome P450 (CYP) enzymes.[3][4][5] The key reaction is the N-oxidation of the aromatic amine (N4) group of SMX to form SMX-HA. This is an NADPH-dependent process that occurs within liver microsomes.[3][4] While multiple CYP enzymes exist, sulfamethoxazole is a known selective inhibitor of the CYP2C9 isoform, suggesting this enzyme plays a significant role in its metabolism.[6][7]

In Vivo Formation and Excretion

SMX-HA is an authentic in vivo metabolite in humans.[3][4][5] Following oral administration of SMX, a small but significant portion is converted to the hydroxylamine. Studies in healthy volunteers show that SMX-HA constitutes approximately 2.4% to 3.1% of the total drug excreted in urine within 24 hours.[3][4][8] This is in contrast to the major metabolite, N4-acetyl-sulfamethoxazole, which accounts for about 46.2% of the excreted dose.[8]

Mechanisms of SMX-HA Induced Oxidative Stress

The toxicity of SMX-HA is intrinsically linked to its ability to disrupt cellular redox homeostasis, leading to a state of oxidative stress. This occurs through two primary, interconnected mechanisms: the generation of reactive oxygen species (ROS) and the depletion of cellular antioxidants.

Reactive Oxygen Species (ROS) Generation

SMX-HA is unstable and can auto-oxidize to the even more reactive nitroso-sulfamethoxazole (SMX-NO) metabolite. This conversion process can initiate a redox cycle where electrons are transferred to molecular oxygen, generating superoxide anions (O₂⁻). Subsequent reactions can produce other ROS, such as hydrogen peroxide (H₂O₂).[1][2][9] This cascade of ROS production is a central feature of SMX-HA's cytotoxicity.[1][9]

Glutathione (GSH) Depletion

Glutathione (GSH), a critical intracellular antioxidant, plays a key role in detoxifying SMX metabolites. GSH can directly reduce the highly reactive SMX-NO back to the less reactive SMX-HA, preventing it from forming protein adducts.[10] It can also prevent the auto-oxidation of SMX-HA to SMX-NO in the first place.[10] Both of these protective actions consume reduced GSH, leading to the formation of glutathione disulfide (GSSG) and a decrease in the critical GSH/GSSG ratio.[1] Severe depletion of the cellular GSH pool compromises the cell's ability to neutralize ROS, amplifying oxidative damage. This is particularly relevant in patient populations with pre-existing glutathione deficiencies, such as individuals with HIV, who exhibit a higher incidence of adverse reactions to co-trimoxazole.[11][12]

Downstream Cellular Damage

The combination of elevated ROS levels and depleted antioxidant defenses leads to widespread cellular damage.

-

Lipid Peroxidation: ROS attack polyunsaturated fatty acids in cell membranes, leading to a chain reaction that damages membrane integrity and function.

-

Protein Carbonylation: ROS can oxidize amino acid side chains in proteins, leading to the formation of carbonyl groups. This damages protein structure and function.

-

Cell Death: The overwhelming oxidative stress can trigger programmed cell death pathways, including apoptosis and necroptosis, ultimately leading to tissue damage.[1][2]

Studies have shown that cells from patients with a history of sulfa hypersensitivity exhibit significantly higher levels of cell death, ROS formation, and lipid peroxidation when challenged with SMX-HA in vitro, compared to cells from tolerant individuals.[1][2]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on SMX metabolism and SMX-HA-induced oxidative stress.

Table 1: Pharmacokinetic Parameters of SMX and its Metabolites in Healthy Humans

| Parameter | Sulfamethoxazole (SMX) | N4-Acetyl-SMX | SMX-Hydroxylamine (SMX-HA) | Reference |

|---|---|---|---|---|

| Apparent Half-Life (h) | ~10 | ~10 | ~10 | [8] |

| Mean Residence Time (h) | - | - | 5.5 ± 1.5 | [8] |

| Renal Clearance (L/h) | - | - | 4.39 ± 0.91 | [8] |

| Urinary Recovery (% of dose) | 16.5 ± 5.5 | 46.2 ± 6.6 | 2.4 ± 0.8 |[8] |

Table 2: Inhibition of Cytochrome P450 Isoforms by Sulfamethoxazole

| CYP Isoform | Marker Reaction | Apparent IC₅₀ (µM) | Apparent Kᵢ (µM) | System | Reference |

|---|---|---|---|---|---|

| CYP2C9 | Tolbutamide hydroxylation | 544 | 271 | Human Liver Microsomes | [6] |

| CYP2C9 | Tolbutamide hydroxylation | 456 | - | Recombinant CYP2C9 |[6] |

Table 3: Effect of Antioxidants on DDS-NOH-Induced ROS Generation*

| Antioxidant Agent | Decrease in ROS Generation (%) | Reference |

|---|---|---|

| Ascorbic Acid | 87 | [9] |

| N-acetylcysteine | 86 | [9] |

| Trolox | 44 | [9] |

| Melatonin | 16 | [9] |

*Data shown for Dapsone Hydroxylamine (DDS-NOH), a structurally related arylhydroxylamine metabolite, as a surrogate to illustrate the principle of ROS scavenging.

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate SMX-HA-induced oxidative stress.

Protocol 1: In Vitro Metabolism of SMX in Human Liver Microsomes

Objective: To demonstrate the formation of SMX-HA from SMX by hepatic enzymes.

Materials:

-

Human liver microsomes (pooled)

-

Sulfamethoxazole (SMX)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching)

-

HPLC system with UV or MS detector

Procedure:

-

Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein) in potassium phosphate buffer.

-

Add SMX to the desired final concentration (e.g., 100 µM).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH regenerating system. A control reaction should be run without the NADPH system.

-

Incubate at 37°C with gentle shaking for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge the mixture (e.g., 14,000 x g for 10 minutes) to pellet the precipitated protein.

-

Analyze the supernatant for the presence of SMX-HA using a validated HPLC method, comparing the retention time and mass spectrum to an authentic SMX-HA standard.

Protocol 2: Detection of Intracellular ROS using a Fluorescent Probe

Objective: To quantify the generation of ROS in cells following exposure to SMX-HA.

Materials:

-

Cell line of interest (e.g., peripheral blood mononuclear cells (PBMCs), HepG2)

-

Cell culture medium

-

SMX-HA

-

ROS-sensitive fluorescent probe (e.g., H2DCFDA, CellROX® Green Reagent)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer or fluorescence microplate reader

Procedure:

-

Culture cells to the desired density in a suitable format (e.g., 96-well plate or suspension culture).

-

Wash the cells with pre-warmed PBS or serum-free medium.

-

Load the cells with the ROS probe (e.g., 10 µM H2DCFDA) by incubating in the dark at 37°C for 30-60 minutes, per the manufacturer's instructions.

-

Wash the cells again to remove excess probe.

-

Treat the probe-loaded cells with various concentrations of SMX-HA (and appropriate vehicle controls) for the desired time period (e.g., 1-4 hours). A positive control, such as tert-butyl hydroperoxide, should be included.

-

Measure the fluorescence intensity using a flow cytometer (e.g., FITC channel for H2DCFDA) or a fluorescence microplate reader (Ex/Em ~495/529 nm).[13]

-

The increase in fluorescence intensity relative to the vehicle control is proportional to the amount of ROS generated.

Protocol 3: Assessment of Cell Viability using the MTT Assay

Objective: To determine the cytotoxicity of SMX-HA.

Materials:

-

Cell line of interest cultured in a 96-well plate

-

SMX-HA

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader (absorbance at ~570 nm)

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of SMX-HA for a specified duration (e.g., 24 hours). Include untreated and vehicle controls.

-

After treatment, remove the medium and add fresh medium containing MTT (final concentration ~0.5 mg/mL).

-

Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at ~570 nm on a microplate reader.

-

Cell viability is expressed as a percentage relative to the untreated control cells. A decrease in absorbance indicates a reduction in cell viability.[14][15][16]

References

- 1. Role of Oxidative Stress in Hypersensitivity Reactions to Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sulfamethoxazole is metabolized to the hydroxylamine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Sulfamethoxazole is metabolized to the hydroxylamine in humans. | Sigma-Aldrich [b2b.sigmaaldrich.com]

- 6. Trimethoprim and sulfamethoxazole are selective inhibitors of CYP2C8 and CYP2C9, respectively - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Formation and elimination of sulphamethoxazole hydroxylamine after oral administration of sulphamethoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reactive oxygen species generation and its role in the differential cytotoxicity of the arylhydroxylamine metabolites of sulfamethoxazole and dapsone in normal human epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Reactions of the nitroso and hydroxylamine metabolites of sulfamethoxazole with reduced glutathione. Implications for idiosyncratic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Adverse reactions to co-trimoxazole in HIV infection: a reappraisal of the glutathione-hydroxylamine hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 13. assaygenie.com [assaygenie.com]

- 14. researchgate.net [researchgate.net]

- 15. lifesciences.danaher.com [lifesciences.danaher.com]

- 16. A Cellular Viability Assay to Monitor Drug Toxicity | Scilit [scilit.com]

immunogenicity of sulfamethoxazole hydroxylamine

An In-depth Technical Guide on the Immunogenicity of Sulfamethoxazole Hydroxylamine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary